Specific Scientific Field: Semiconductor Industry
Comprehensive and Detailed Summary of the Application: Hexachlorodisilane is used as a raw material in the semiconductor industry .
Detailed Description of the Methods of Application or Experimental Procedures: The method involves a combination of adsorption and rectification, using polysilicon residues from a polysilicon company . This technology effectively removes most high boiling point chloro-silicane impurities and metal impurities .
Thorough Summary of the Results or Outcomes Obtained: This meets the requirements of the industry completely .
Specific Scientific Field: Chemistry
Comprehensive and Detailed Summary of the Application: Hexachlorodisilane, along with Trichlorosilane (HSiCl3) and Silicon Tetrachloride (SiCl4), are key reagents in the preparation of trichlorosilyl compounds . These compounds have diverse reactivity and can be used as weakly coordinating anions, nucleophilic transfer reagents for SiCl3-groups, and to introduce the central atom E into new compounds .
Detailed Description of the Methods of Application or Experimental Procedures: The preparation of these compounds involves the use of Hexachlorodisilane, Trichlorosilane, and Silicon Tetrachloride . The specific methods of preparation and the exact procedures can vary depending on the desired end product .
Thorough Summary of the Results or Outcomes Obtained: The resulting trichlorosilyl compounds exhibit high reactivity due to the presence of the trichlorosilyl groups . This makes them useful in a number of transformations .
Specific Scientific Field: Materials Science
Comprehensive and Detailed Summary of the Application: .
Detailed Description of the Methods of Application or Experimental Procedures: The production process involves the use of Hexachlorodisilane as a raw material, which is obtained from polysilicon residues . The method combines adsorption with rectification to effectively remove most high boiling point chloro-silicane impurities and metal impurities .
Comprehensive and Detailed Summary of the Application: Hexachlorodisilane is used as a raw material for producing amorphous silicon film . Amorphous silicon films have applications in various fields, including electronics and solar cells .
Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of preparation and the exact procedures can vary depending on the desired end product . Hexachlorodisilane is a key ingredient in the production process .
Thorough Summary of the Results or Outcomes Obtained: The resulting amorphous silicon films exhibit properties that make them useful in a number of applications, particularly in the electronics and solar cell industries .
Comprehensive and Detailed Summary of the Application: Hexachlorodisilane is an efficient deoxidizer and a raw material for producing disilane . Disilane is a compound of silicon and hydrogen, and it is used in various chemical reactions .
Detailed Description of the Methods of Application or Experimental Procedures: The production process involves the use of Hexachlorodisilane as a raw material . The specific methods of preparation and the exact procedures can vary depending on the desired end product .
Thorough Summary of the Results or Outcomes Obtained: The resulting disilane exhibits properties that make it useful in a number of applications, particularly in the field of chemistry .
Comprehensive and Detailed Summary of the Application: Hexachlorodisilane is used as a raw material for producing optical fiber raw materials . Optical fibers are widely used in telecommunications and networking due to their ability to transmit data over long distances with minimal loss .
Thorough Summary of the Results or Outcomes Obtained: The resulting optical fiber raw materials exhibit properties that make them useful in a number of applications, particularly in the telecommunications and networking industries .
Hexachlorodisilane is a chemical compound with the formula Si₂Cl₆, characterized by its clear liquid state at room temperature. It is a silicon precursor extensively used in the semiconductor industry for the deposition of silicon dioxide and silicon nitride films. The compound is known for its high reactivity, particularly towards moisture, leading to hydrolysis that results in complex mixtures of silicon-containing deposits . Hexachlorodisilane is also recognized for its stability and purity, often exceeding 99.9999% in industrial applications .
Hexachlorodisilane is a hazardous compound due to several factors:
Safety precautions like wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators, and handling the compound in a well-ventilated fume hood are crucial when working with hexachlorodisilane [].
Hexachlorodisilane can be synthesized through various methods:
Hexachlorodisilane has several critical applications:
Studies on hexachlorodisilane interactions primarily focus on its hydrolysis behavior and the resulting products. Research has highlighted the shock sensitivity of hydrolyzed products, emphasizing safety concerns during storage and disposal. The interaction with moisture leads to rapid hydrolysis, which can create hazardous conditions if not managed properly .
Hexachlorodisilane has several similar compounds that share structural or functional characteristics. Below are some notable comparisons:
Compound | Formula | Key Characteristics |
---|---|---|
Silicon Tetrachloride | SiCl₄ | A precursor for various silicon-based materials; less reactive than hexachlorodisilane. |
Trichlorosilane | SiCl₃ | Used for similar applications but has fewer chlorine atoms, making it less complex in reactions. |
Dichlorosilane | SiCl₂ | Less reactive than hexachlorodisilane; used in different synthesis pathways for organosilicon compounds. |
Silane | SiH₄ | A simple silane compound used primarily for producing silicon; less hazardous compared to halogenated silanes. |
Hexachlorodisilane stands out due to its unique combination of high reactivity, stability under specific conditions, and its critical role as a precursor in semiconductor technology, making it essential for modern electronic applications .
Flammable;Corrosive